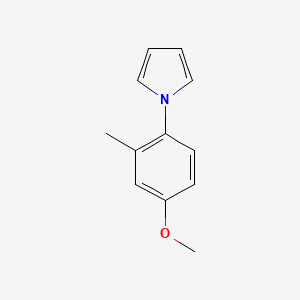
Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester functional group, a cyclopropyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of ethyl benzoate with cyclopropylamine and trifluoromethylating agents. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates or trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopropyl group can introduce strain into the molecule, making it more reactive towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Lacks the cyclopropyl and trifluoromethyl groups, making it less reactive and less lipophilic.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzoate ester and trifluoromethyl groups.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzoate ester and cyclopropyl groups.
Uniqueness
Ethyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group introduces strain and reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H16F3NO2 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
ethyl 2-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H16F3NO2/c1-2-20-13(19)12-6-4-3-5-10(12)9-18(11-7-8-11)14(15,16)17/h3-6,11H,2,7-9H2,1H3 |
Clave InChI |
UFSHUGKLUPDXQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1CN(C2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


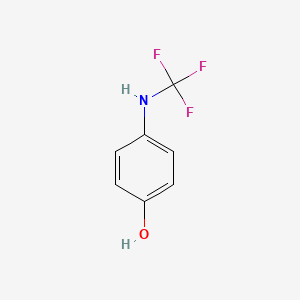
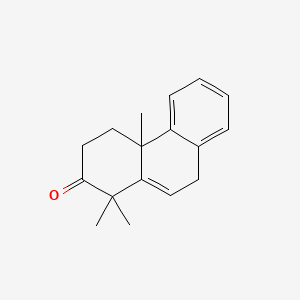
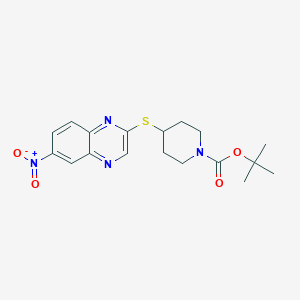

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

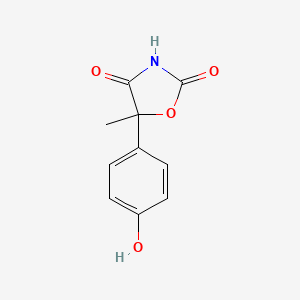
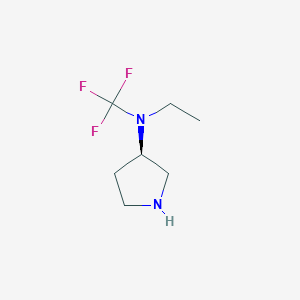
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
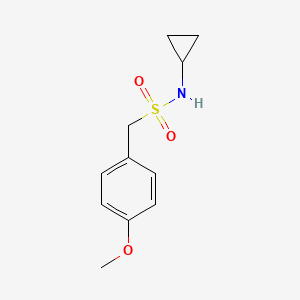
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)

